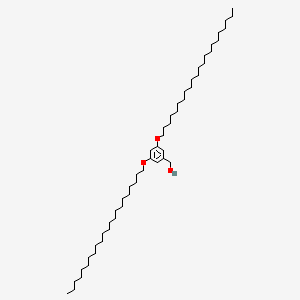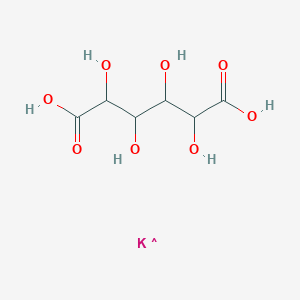
D-saccharate potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-saccharate potassium is synthesized through the oxidation of glucose using nitric acid. The process involves the following steps :
Oxidation: Glucose is oxidized with nitric acid to produce D-saccharic acid.
Neutralization: The resulting D-saccharic acid is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: : The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The process involves:
Oxidation: Large quantities of glucose are oxidized with nitric acid under controlled temperature and pressure conditions.
Neutralization: The D-saccharic acid produced is neutralized with potassium hydroxide to form this compound.
Purification: The product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: : D-saccharate potassium undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Various nucleophiles can be used to substitute the potassium ion in this compound.
Major Products
Oxidation: The oxidation of glucose produces D-saccharic acid, which is then converted to this compound.
Reduction: Reduction of this compound can produce various reduced forms of the compound.
Substitution: Substitution reactions can produce different derivatives of D-saccharate.
Scientific Research Applications
D-saccharate potassium has a wide range of applications in scientific research, including :
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to metabolic pathways involving glucuronic acid cycles.
Medicine: It has potential therapeutic applications due to its cholesterol-lowering and chemotherapeutic properties.
Industry: It is used in the production of pharmaceuticals, resins, and plastics.
Mechanism of Action
The mechanism of action of D-saccharate potassium involves its interaction with various molecular targets and pathways . It exerts its effects by:
Cholesterol-Lowering: It inhibits the absorption of cholesterol in the intestines, leading to lower blood cholesterol levels.
Chemotherapeutic: It induces apoptosis in cancer cells by activating specific signaling pathways.
Antimutagenic: It prevents mutations by interacting with DNA and repairing damaged genetic material.
Comparison with Similar Compounds
D-saccharate potassium can be compared with other similar compounds such as :
D-glucaric acid: Both compounds are derived from glucose and have similar chemical properties. this compound is more soluble in water.
Calcium D-saccharate: This compound has similar applications but differs in its solubility and bioavailability.
D-gluconic acid: While both compounds are derived from glucose, D-gluconic acid has different chemical properties and applications.
Uniqueness: : this compound is unique due to its combination of cholesterol-lowering, chemotherapeutic, and antimutagenic properties. Its solubility in water and stability make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H10KO8 |
|---|---|
Molecular Weight |
249.24 g/mol |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14); |
InChI Key |
AHPUWJRVCCLSPB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


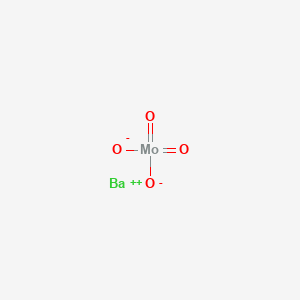

![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)
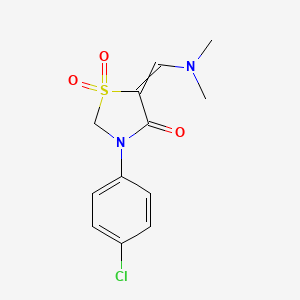

![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione](/img/structure/B12512645.png)

![(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12512657.png)
![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12512659.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12512666.png)
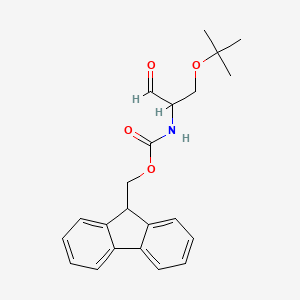
![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12512689.png)
![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)
